3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one chemical structure
3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one chemical structure
An In-Depth Technical Guide to 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one: Synthesis, Characterization, and Biological Evaluation
This technical guide delves into the chemical synthesis, structural characterization, and prospective biological activities of the chalcone derivative, 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one. Chalcones, characterized by their α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3]
The specific compound of interest, featuring a 1,3-benzodioxole moiety and a 4-hydroxyphenyl group, is of significant interest for its potential to modulate key cellular signaling pathways implicated in various pathologies. While extensive research has been conducted on analogous chalcone structures, this guide addresses the current gap in the literature for this particular derivative. By synthesizing information from closely related compounds, we provide a predictive yet scientifically grounded framework for its synthesis, characterization, and biological investigation. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing a robust starting point for the exploration of this promising molecule.
I. Chemical Structure and Properties
The chemical structure of 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one is characterized by a central α,β-unsaturated ketone system that connects a 1,3-benzodioxole ring (also known as a methylenedioxyphenyl group) to a 4-hydroxyphenyl ring.
Figure 2: General workflow for the synthesis of the target chalcone.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Claisen-Schmidt condensation methodologies for similar chalcones. Optimization may be required to achieve the highest yield and purity.
Materials:
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Piperonal (1,3-benzodioxole-5-carbaldehyde)
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4-Hydroxyacetophenone
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Ethanol (95%)
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Hydrochloric acid (HCl), dilute solution
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Distilled water
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Magnetic stirrer and hotplate
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Round-bottom flask
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Condenser
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Büchner funnel and filter paper
Procedure:
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Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of piperonal and 4-hydroxyacetophenone in a minimal amount of ethanol with stirring.
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Base Addition: Slowly add a solution of NaOH or KOH in ethanol/water to the reaction mixture at room temperature. The reaction is often exothermic.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
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Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 5-6. This will cause the chalcone to precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the crude product with cold distilled water to remove any inorganic impurities.
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Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
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Purification: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.
III. Structural Characterization (Predicted)
The definitive structural confirmation of the synthesized compound relies on a suite of spectroscopic techniques. Based on the analysis of structurally similar chalcones, the following spectral data are predicted. [2][3] Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~10.0 | -OH (phenolic) |
| ~7.9 (d, 2H) | H-2', H-6' |
| ~7.7 (d, 1H) | H-β |
| ~7.4 (d, 1H) | H-α |
| ~7.1 (d, 1H) | H-6 |
| ~7.0 (s, 1H) | H-2 |
| ~6.9 (d, 1H) | H-5 |
| ~6.8 (d, 2H) | H-3', H-5' |
| ~6.0 (s, 2H) | O-CH₂-O |
Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy (Predicted):
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~3300-3400 cm⁻¹: O-H stretching (phenolic hydroxyl group)
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~1650-1670 cm⁻¹: C=O stretching (α,β-unsaturated ketone)
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~1580-1600 cm⁻¹: C=C stretching (aromatic and alkene)
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~1250 cm⁻¹: C-O stretching (aryl ether in benzodioxole)
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~1040 cm⁻¹: O-CH₂-O stretching (benzodioxole)
High-Resolution Mass Spectrometry (HRMS) (Predicted):
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Calculated for C₁₆H₁₂O₄ [M+H]⁺: 269.0759
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Calculated for C₁₆H₁₁O₄Na [M+Na]⁺: 291.0579
IV. Prospective Biological Activities and Mechanism of Action
While direct experimental data for 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one is not yet prevalent in the literature, the extensive research on structurally related chalcones allows for a strong prediction of its biological potential.
A. Anticancer Activity
Chalcones are well-documented as potent anticancer agents, acting through various mechanisms. [2][4]It is hypothesized that the title compound will exhibit significant cytotoxicity against a range of cancer cell lines.
Table 3: Cytotoxicity of Structurally Related Chalcones against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Licochalcone A | Prostate (PC3) | 15.6 | N/A |
| Xanthohumol | Breast (MCF-7) | 8.5 | N/A |
| Butein | Colon (HCT-116) | 5.2 | N/A |
| Isoliquiritigenin | Lung (A549) | 12.1 | N/A |
Proposed Mechanism of Anticancer Action:
The anticancer effects of chalcones are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most well-established targets. [5][6][7][8][9][10]
Figure 3: Proposed inhibition of the PI3K/Akt signaling pathway.
The inhibition of the PI3K/Akt pathway by the chalcone would lead to decreased cell proliferation and survival, and the promotion of apoptosis. This is a common mechanism of action for many anticancer chalcones.
B. Anti-inflammatory Activity
Chalcones are also recognized for their potent anti-inflammatory properties. [11]This activity is often mediated through the inhibition of pro-inflammatory enzymes and cytokines, and the modulation of inflammatory signaling pathways such as the MAPK pathway.
Proposed Mechanism of Anti-inflammatory Action:
The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in the inflammatory response. [7]Chalcones have been shown to inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.
Figure 4: Proposed modulation of the MAPK signaling pathway.
By inhibiting the MAPK pathway, the chalcone would likely reduce the expression of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).
V. Future Directions and Conclusion
This technical guide provides a comprehensive overview of the synthesis, predicted characterization, and potential biological activities of 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one. The information presented, though largely predictive due to the current lack of specific literature, is firmly grounded in the well-established chemistry and pharmacology of the chalcone scaffold.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. The next logical steps would be to:
-
Synthesize and Characterize: Perform the synthesis as outlined and obtain definitive spectroscopic data to confirm the structure.
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In Vitro Biological Evaluation: Screen the compound for its cytotoxic effects against a panel of cancer cell lines to determine its IC₅₀ values. Further assays should investigate its anti-inflammatory and antioxidant properties.
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Mechanism of Action Studies: Utilize techniques such as Western blotting, flow cytometry, and gene expression analysis to elucidate the precise molecular mechanisms underlying its biological activities, with a focus on the PI3K/Akt and MAPK signaling pathways.
VI. References
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Noser, A. A., Shehadi, I. A., Abdelmonsef, A. H., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23539–23553. [Link]
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Noser, A. A., Shehadi, I. A., Abdelmonsef, A. H., & Salem, M. M. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23539–23553. [Link]
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Singh, P., Kumar, A., & Kumar, V. (2022). Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. Acta Pharmaceutica, 72(3), 389-402. [Link]
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Singh, P., Kumar, A., & Kumar, V. (2022). Design and development of novel 1,2,3-triazole chalcone derivatives as potential anti-osteosarcoma agents via inhibition of PI3K/Akt/mTOR signalling pathway. Acta Pharmaceutica, 72(3), 389-402. [Link]
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Ahmad, B., et al. (2015). A Novel Quinazolinone Chalcone Derivative Induces Mitochondrial Dependent Apoptosis and Inhibits PI3K/Akt/mTOR Signaling Pathway in Human Colon Cancer HCT-116 Cells. PLoS ONE, 10(11), e0143219. [Link]
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ResearchGate. (n.d.). Identification of Chalcone Analogues as Anti-Inflammatory Agents through Regulation of NF-κB and JNK Activation. ResearchGate. Retrieved from [Link]
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Chen, Y. F., Wu, S. N., Gao, J. M., Liao, Z. Y., Tseng, Y. T., Fülöp, F., & Lo, Y. C. (2020). The antioxidant, anti-inflammatory, and neuroprotective properties of the synthetic chalcone derivative AN07. Molecules, 25(12), 2907. [Link]
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Li, P., et al. (2022). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. RSC Medicinal Chemistry, 13(9), 1123-1134. [Link]
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Kumar, S., et al. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Current Topics in Medicinal Chemistry, 17(28), 3207-3230. [Link]
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ChemSynthesis. (n.d.). 3-(1,3-benzodioxol-5-yl)-3-hydroxy-1-phenyl-1-propanone. ChemSynthesis. Retrieved from [Link]
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Bharate, S. B., et al. (2015). 3-(Benzo[d]d[5][7]ioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide Overcomes Cancer Chemoresistance via Inhibition of Angiogenesis and P-glycoprotein Efflux Pump Activity. Organic & Biomolecular Chemistry, 13(14), 4296-4309. [Link]
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PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one. PubChem. Retrieved from [Link]
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Molbank. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]
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Yilmaz, V. T., et al. (2021). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1230, 129891. [Link]
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Molbank. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. ResearchGate. Retrieved from [Link]
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Piras, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(16), 8743. [Link]
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